molecular formula C11H17N3O B15089903 4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine

4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine

Cat. No.: B15089903
M. Wt: 207.27 g/mol
InChI Key: MJCCEHUAWQWHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine is a chemical compound with the molecular formula C11H17N3O It is a derivative of pyridine and piperidine, featuring a methoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxypyridine and piperidine.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This is achieved by reacting 4-methoxypyridine with a suitable reagent, such as an alkyl halide, under basic conditions.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with piperidine. This step is often carried out in the presence of a coupling agent, such as a palladium catalyst, to facilitate the formation of the desired product.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxy-N-(piperidin-4-yl)pyridin-2-amine.

    Reduction: The compound can be reduced to remove the methoxy group, yielding N-(piperidin-4-yl)pyridin-2-amine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Reagents like alkyl halides or halogenating agents (e.g., bromine, chlorine) are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield 4-hydroxy-N-(piperidin-4-yl)pyridin-2-amine, while reduction with lithium aluminum hydride would produce N-(piperidin-4-yl)pyridin-2-amine.

Scientific Research Applications

4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its role in modulating biological pathways involved in diseases.

    Industry: It is used in the development of new materials and chemicals, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the piperidine ring play crucial roles in binding to these targets, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine: This compound is similar in structure but contains a pyrimidine ring instead of a pyridine ring.

    N-(pyridin-4-yl)pyridin-4-amine: This compound lacks the methoxy group and has two pyridine rings.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl): This compound has a more complex structure with additional functional groups and rings.

Uniqueness

4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine is unique due to the presence of both a methoxy group and a piperidine ring attached to a pyridine ring. This combination of functional groups and rings provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

4-methoxy-N-piperidin-4-ylpyridin-2-amine

InChI

InChI=1S/C11H17N3O/c1-15-10-4-7-13-11(8-10)14-9-2-5-12-6-3-9/h4,7-9,12H,2-3,5-6H2,1H3,(H,13,14)

InChI Key

MJCCEHUAWQWHGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)NC2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.